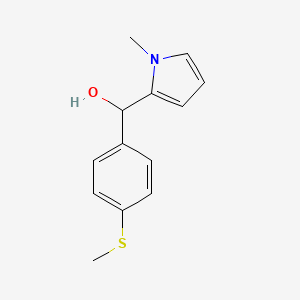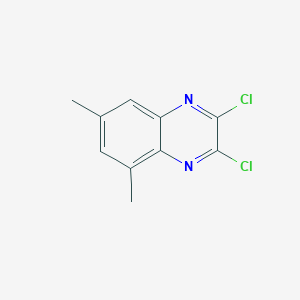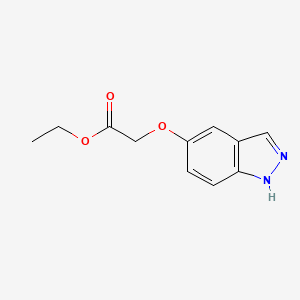![molecular formula C15H22N2O3 B13913567 [(1-Phenyl-ethylcarbamoyl)-methyl]-carbamic acid tert-butyl ester](/img/structure/B13913567.png)
[(1-Phenyl-ethylcarbamoyl)-methyl]-carbamic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1-Phenyl-ethylcarbamoyl)-methyl]-carbamic acid tert-butyl ester is an organic compound that belongs to the class of carbamates. This compound is characterized by its unique structure, which includes a phenyl group, an ethylcarbamoyl group, and a tert-butyl ester group. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Phenyl-ethylcarbamoyl)-methyl]-carbamic acid tert-butyl ester typically involves the reaction of 1-phenylethylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is typically purified using large-scale chromatography or crystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
[(1-Phenyl-ethylcarbamoyl)-methyl]-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used to substitute the ester group.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of primary or secondary amines and alcohols.
Substitution: Formation of carbamates, ureas, and other substituted derivatives.
Aplicaciones Científicas De Investigación
[(1-Phenyl-ethylcarbamoyl)-methyl]-carbamic acid tert-butyl ester is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a potential drug candidate for the treatment of various diseases due to its ability to interact with biological targets.
Industry: In the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of [(1-Phenyl-ethylcarbamoyl)-methyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the enzyme or receptor, inhibiting its activity and thereby exerting its biological effects. The pathways involved in its mechanism of action include the inhibition of enzyme activity and the modulation of receptor signaling pathways.
Comparación Con Compuestos Similares
[(1-Phenyl-ethylcarbamoyl)-methyl]-carbamic acid tert-butyl ester can be compared with other similar compounds, such as:
Carbamic acid methyl ester: Similar in structure but lacks the phenyl and tert-butyl groups.
Carbamic acid ethyl ester: Similar in structure but lacks the phenyl group.
Carbamic acid phenyl ester: Similar in structure but lacks the tert-butyl group.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the other similar compounds.
Propiedades
Fórmula molecular |
C15H22N2O3 |
|---|---|
Peso molecular |
278.35 g/mol |
Nombre IUPAC |
tert-butyl N-[2-oxo-2-(1-phenylethylamino)ethyl]carbamate |
InChI |
InChI=1S/C15H22N2O3/c1-11(12-8-6-5-7-9-12)17-13(18)10-16-14(19)20-15(2,3)4/h5-9,11H,10H2,1-4H3,(H,16,19)(H,17,18) |
Clave InChI |
QGUJTKWZZPWQFY-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)NC(=O)CNC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


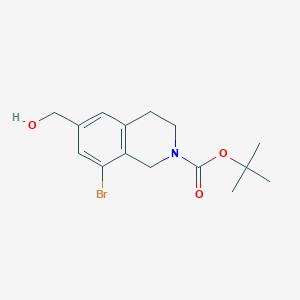
![7-{[(2-Chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B13913490.png)
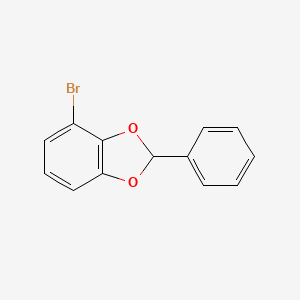



![Ethyl [(3-phenylpropyl)carbamoyl]formate](/img/structure/B13913519.png)
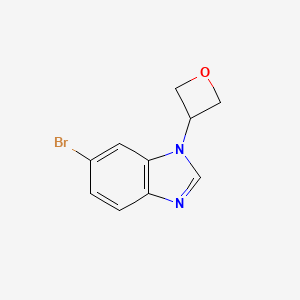
![3-Chloro-6-(3-furanyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13913541.png)
